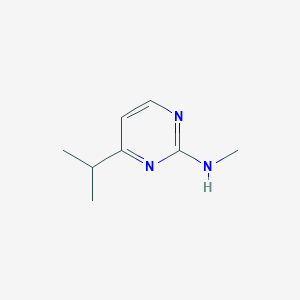

N-Methyl-4-(propan-2-YL)pyrimidin-2-amine

Description

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

N-methyl-4-propan-2-ylpyrimidin-2-amine |

InChI |

InChI=1S/C8H13N3/c1-6(2)7-4-5-10-8(9-3)11-7/h4-6H,1-3H3,(H,9,10,11) |

InChI Key |

LMFWZOIIIQJKJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC(=NC=C1)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-4-(propan-2-yl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloropyrimidine with isopropylamine, followed by methylation using methyl iodide. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amine Group

The secondary amine in N-Methyl-4-(propan-2-yl)pyrimidin-2-amine can undergo alkylation under basic conditions. For example, reaction with benzyl bromide in DMF with KCO at 55°C yields N-benzylated derivatives (Table 1). This reaction displays selectivity for monoalkylation due to steric hindrance from the methyl and isopropyl groups .

Table 1: Alkylation Reactions

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl bromide | DMF, KCO, 55°C | N-Benzyl-N-methyl derivative | 39% |

Palladium-Catalyzed Cross-Coupling

The pyrimidine ring participates in Suzuki-Miyaura couplings when functionalized with halogens. While the parent compound lacks halogens, synthetic precursors (e.g., chloro derivatives) react with arylboronic acids under microwave irradiation (150°C, 10 min) using Pd(PPh) as a catalyst. For example:

This method achieves moderate yields (40–56%) and is critical for introducing aromatic moieties .

Reactivity with Electrophiles

The electron-rich pyrimidine ring undergoes electrophilic substitution at the C5 position when activated by the N-methyl group. Reactions with nitro reagents (e.g., HNO) under controlled conditions selectively introduce nitro groups, though direct experimental data for this compound remains limited .

Comparative Reactivity with Structural Analogs

The substitution pattern significantly influences reactivity compared to related pyrimidines:

Table 2: Reactivity Trends in Pyrimidine Derivatives

| Compound | Key Substituents | Reactivity Profile |

|---|---|---|

| 2-Aminopyrimidine | Primary amine | Higher nucleophilicity |

| 4-Isopropylpyrimidine | Isopropyl group | Enhanced steric hindrance |

| N-Methyl-4-(propan-2-yl) | Methyl + isopropyl | Moderate reactivity in alkylation |

The methyl group reduces amine nucleophilicity, while the isopropyl group sterically shields the pyrimidine ring .

Industrial-Scale Considerations

Continuous flow processes improve yield and purity in large-scale synthesis. Automated reactors maintain precise control over parameters like temperature (50–100°C) and residence time (4–24 h) .

Scientific Research Applications

N-Methyl-4-(propan-2-YL)pyrimidin-2-amine is a pyrimidine derivative featuring a methyl group at the nitrogen atom in position 1 and an isopropyl group at the carbon in position 4. Pyrimidines are six-membered heterocyclic compounds with two nitrogen atoms at positions 1 and 3. This structure gives the compound unique chemical and biological properties, making it valuable in medicinal chemistry.

Pharmaceutical Development

This compound's role as a phosphodiesterase inhibitor makes it useful in pharmaceutical development.

Biological Activities Research indicates that this compound exhibits biological activities, notably as an inhibitor of cyclic adenosine monophosphate phosphodiesterase. This inhibition can modulate cellular processes related to cancer and inflammation. The compound has shown potential effects on myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis, suggesting it has therapeutic relevance in oncology.

Interaction with Biomolecules Studies have explored the interactions of this compound with biomolecules, showing that the compound forms hydrogen bonds with amine and amide groups, which contributes to its inhibitory effects on enzymes like phosphodiesterase. Understanding these interactions is crucial for clarifying its mechanism of action and optimizing its pharmacological properties.

Structural Similarity and Enhanced Properties

Several compounds share structural similarities with this compound. These compounds highlight the unique position of this compound within pyrimidine derivatives, especially its specific biological activity and potential therapeutic applications.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4,6-Dimethyl-N-(propan-2-YL)pyrimidin-2-amine | Contains additional methyl groups at positions 4 and 6 | Enhanced enzyme inhibition properties |

| N-Methylpyrimidin-2-amines | General class of compounds with varying substituents | Diverse biological activities depending on substituents |

| 5-Fluorouracil | Pyrimidine analog used primarily in cancer therapy | Incorporates fluorine for enhanced reactivity |

Mechanism of Action

The mechanism of action of N-Methyl-4-(propan-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-Methyl-4-(propan-2-yl)pyrimidin-2-amine and related pyrimidin-2-amines:

Key Observations :

- Substituent Effects : The 4-isopropyl group in the target compound likely enhances lipophilicity compared to polar substituents like the nitro-triazole in compound 2c . This difference may influence solubility and membrane permeability.

- Molecular Weight : The target compound (MW 164.21) is smaller than analogs with extended aromatic systems (e.g., 294.33 for the fluoronaphthyl derivative), which could impact bioavailability .

- Spectral Data : The isopropyl group in the target compound would produce a characteristic septet (~2.9 ppm) and doublets for methyl groups, distinct from the singlet for N-methyl in 2c .

Q & A

Basic: What synthetic routes are recommended for N-Methyl-4-(propan-2-yl)pyrimidin-2-amine, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution. For example, reductive amination of 4-(propan-2-yl)pyrimidin-2-amine with methylamine derivatives under hydrogenation (H₂/Pd-C) or using sodium cyanoborohydride in dichloromethane can yield the target compound. Reaction conditions such as temperature (20–60°C), solvent polarity, and stoichiometric ratios of reactants significantly impact yield. For instance, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution rates, while excess methylamine can reduce byproducts like tertiary amines .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across studies?

Answer:

Systematic validation is critical:

- Comparative Assays: Use standardized bioassays (e.g., enzyme inhibition kinetics) under identical conditions to eliminate variability .

- Purity Analysis: Confirm compound purity (>95%) via HPLC and LC-MS to rule out impurities affecting activity .

- Structural Verification: Employ X-ray crystallography (e.g., SHELX refinement ) or 2D NMR to confirm stereochemical integrity, as minor conformational changes can alter binding .

Basic: What spectroscopic techniques effectively characterize the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR: Assign methyl and pyrimidine protons (δ 2.3–3.1 ppm for N–CH₃; δ 8.0–8.5 ppm for pyrimidine protons) .

- IR Spectroscopy: Identify N–H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry: Confirm molecular weight (e.g., ESI-MS m/z 179.1 [M+H]⁺ for C₉H₁₄N₄) .

Advanced: What computational methods predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinase domains). Validate with co-crystallized ligand data from the PDB .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and free energy (MM-PBSA/GBSA) .

- QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to optimize lead compounds .

Basic: What are key considerations in designing a crystallization protocol?

Answer:

- Solvent Selection: Use mixed solvents (e.g., ethanol/water) to modulate solubility and nucleation rates .

- Temperature Gradients: Slow cooling (0.1°C/min) promotes single-crystal growth.

- Supersaturation Control: Seed crystals or vapor diffusion methods (e.g., hanging drop) enhance reproducibility .

Advanced: How can regioselectivity in pyrimidine ring functionalization be optimized?

Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., –NO₂) at C5 to activate C4 for electrophilic substitution .

- Catalytic Systems: Use Pd(0)/ligand systems for Suzuki-Miyaura coupling at C6 with aryl boronic acids .

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min at 120°C) while maintaining >80% regioselectivity .

Basic: What stability tests are required for long-term storage?

Answer:

- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>150°C indicates thermal stability) .

- Hygroscopicity Tests: Store under argon in desiccators to prevent hydrolysis of the pyrimidine ring .

Advanced: How can enantiomeric purity be ensured during asymmetric synthesis?

Answer:

- Chiral HPLC: Use columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

- Circular Dichroism (CD): Compare experimental spectra with DFT-calculated CD curves for absolute configuration .

Basic: What are the compound’s solubility profiles in common solvents?

Answer:

- High Solubility: DMSO (>50 mg/mL), DMF (~30 mg/mL).

- Low Solubility: Water (<0.1 mg/mL), hexane (<1 mg/mL). Use co-solvents (e.g., 10% Tween-80) for in vitro assays .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.